Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline

Description

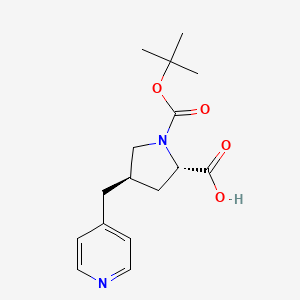

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline is a chemically modified proline derivative where the gamma (γ) carbon (position 4 of the pyrrolidine ring) is substituted with a 4-pyridinylmethyl group. The compound features:

Properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQFAQIIPUWOGG-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Boc-®-gamma-(4-pyridinylmethyl)-L-proline typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:

Protection: The amino group of L-proline is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Alkylation: The protected proline is then alkylated with a pyridinylmethyl halide (e.g., 4-pyridinylmethyl chloride) under basic conditions to introduce the pyridinylmethyl group.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to increase efficiency and yield.

Chemical Reactions Analysis

Boc-®-gamma-(4-pyridinylmethyl)-L-proline can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinylmethyl group, forming various substituted derivatives.

Common reagents used in these reactions include acids (for deprotection), oxidizing agents (e.g., hydrogen peroxide for oxidation), and nucleophiles (e.g., amines for substitution). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline is a chemical compound with a pyridine ring and a proline backbone, commonly used in biochemical research, particularly in proteomics. It has the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is employed in peptide synthesis to protect amine functionalities.

Scientific Research Applications

This compound is widely utilized in various research areas .

Peptide Synthesis It serves as a crucial building block in the synthesis of peptides, especially in the development of pharmaceuticals that target specific biological pathways .

Drug Development It is used in the design of novel drug candidates, particularly in cancer research, where it aids in creating compounds that can inhibit tumor growth effectively .

Bioconjugation The chemical can be employed in bioconjugation processes, allowing researchers to attach biomolecules to drugs, enhancing their targeting capabilities and reducing side effects .

Neuroscience Research Its unique structure makes it valuable in studying neurotransmitter systems, aiding in the development of treatments for neurological disorders . These compounds are neurotransmitter release enhancers and have been studied as potential Alzheimer’s disease therapeutics.

Material Science The compound can be incorporated into polymers to create materials with specific properties, such as improved biocompatibility for medical devices . The compound is used in the synthesis of novel polyimides and was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides. The resulting polyimides displayed excellent thermal stability, good mechanical and electrical properties, and were predominantly amorphous.

Factor XIla Inhibitors Boc-(R)-gamma-(4-pyridylmethyl)-L-proline is used as a Factor XIla inhibitor . Studies provide evidence that FXII is necessary for .

Research Findings

This compound exhibits significant biological activity, particularly as a building block in the synthesis of biologically active peptides. Its structural features suggest potential interactions with biological targets, including enzymes and receptors involved in various physiological processes. The presence of the pyridine moiety may enhance its binding affinity and selectivity towards specific biological targets, making it valuable for drug development.

Studies and Techniques

Studies involving this compound often focus on its interactions with various biological macromolecules. These studies reveal insights into how the compound can influence enzyme activity or receptor binding, contributing to its potential as a drug candidate. Interaction studies typically employ techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and kinetics.

Mechanism of Action

The mechanism of action of Boc-®-gamma-(4-pyridinylmethyl)-L-proline depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, through the pyridinylmethyl group. These interactions can modulate the activity of the target, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline with key analogs derived from evidence:

*Estimated based on analogs.

Pharmacological Insights

While native L-proline activates glutamate and glycine receptors (EC₅₀ ~10–30 µM) , Boc-protected derivatives exhibit reduced receptor affinity but enhanced metabolic stability. For example, the trifluoromethyl analog () shows prolonged half-life in vitro compared to unmodified proline.

Biological Activity

Boc-(R)-gamma-(4-pyridinylmethyl)-L-proline is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features and significant biological activity. This article explores its biological activity, applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

- Molecular Formula : C16H22N2O4

- Molecular Weight : 306.36 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group, a pyridine ring, and a proline backbone. The presence of the pyridine moiety is believed to enhance its binding affinity towards various biological targets, including enzymes and receptors involved in physiological processes .

Research indicates that this compound functions as a building block in the synthesis of biologically active peptides. Its structural characteristics allow it to interact with biological macromolecules, influencing enzyme activity or receptor binding. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly used to study these interactions, providing insights into binding affinities and kinetics.

Applications in Drug Development

This compound has several notable applications:

- Peptide Synthesis : It serves as a crucial component in synthesizing peptides that target specific biological pathways.

- Drug Development : The compound is instrumental in designing novel drug candidates, particularly in cancer research, where it aids in creating compounds that can effectively inhibit tumor growth .

- Bioconjugation : It is utilized in bioconjugation processes, allowing for the attachment of biomolecules to drugs, which enhances targeting capabilities and reduces side effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Pyridine ring | Enhanced binding affinity due to pyridine nitrogen |

| Boc-(R)-gamma-(4-biphenylmethyl)-L-proline | Biphenyl substituent | Potentially different pharmacodynamics |

| Boc-(S)-gamma-(4-pyridinylmethyl)-L-proline | Enantiomeric variation | Different interactions due to chirality |

| Boc-L-proline | No additional substituents | Basic proline structure used widely in synthesis |

This table illustrates how this compound stands out due to its specific structural features and potential applications within medicinal chemistry.

Case Studies

- Cancer Research Applications : In recent studies, this compound has been investigated for its efficacy in inhibiting tumor growth. The compound's ability to selectively bind to cancer-related receptors has shown promise in developing targeted therapies .

- Neuroscience Research : The compound's structure makes it valuable for studying neurotransmitter systems. Research has indicated its potential role in developing treatments for neurological disorders by modulating receptor activity .

Q & A

Q. How can researchers mitigate batch-to-batch variability in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.